Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Synthesis of the piperidine ring: This involves the hydrogenation of a pyridine derivative or the cyclization of a suitable amine precursor.
Attachment of the sulfonyl group: This step typically involves the reaction of a sulfonyl chloride with an amine or alcohol group.
Coupling of the functional groups: The final step involves the coupling of the tetrahydrofuran, piperidine, and sulfonyl groups through carbamate formation, which can be achieved using a suitable carbamoylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate: Similar compounds include other carbamate derivatives with different substituents on the piperidine or tetrahydrofuran rings.
Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran rings but different functional groups.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S/c1-27-19(24)21-15-6-8-17(9-7-15)29(25,26)22-10-2-4-14(13-22)18(23)20-12-16-5-3-11-28-16/h6-9,14,16H,2-5,10-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTRMQCELGOSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>63.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85199694 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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